molecular formula C10H9N3OS B1439103 4-(2-Amino-1,3-thiazol-4-yl)benzamide CAS No. 1065101-24-7

4-(2-Amino-1,3-thiazol-4-yl)benzamide

Cat. No. B1439103
M. Wt: 219.27 g/mol
InChI Key: GLAKOGMAEQWLPZ-UHFFFAOYSA-N
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Description

“4-(2-Amino-1,3-thiazol-4-yl)benzamide” is a compound with the CAS Number: 1065101-24-7 . It has a molecular weight of 219.27 and its IUPAC name is the same as the common name . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9N3OS/c11-9(14)7-3-1-6(2-4-7)8-5-15-10(12)13-8/h1-5H,(H2,11,14)(H2,12,13) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule .


Physical And Chemical Properties Analysis

“4-(2-Amino-1,3-thiazol-4-yl)benzamide” is a powder at room temperature . It has a molecular weight of 219.27 .

Scientific Research Applications

Antioxidant and Anti-inflammatory Agents

Thiazole derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. For example, benzofused thiazole analogues have been developed as potential therapeutic agents for treating diseases characterized by oxidative stress and inflammation. These compounds have shown promising in vitro antioxidant and anti-inflammatory activities, which are crucial in the development of new medications for chronic conditions such as arthritis and cardiovascular diseases (Raut et al., 2020).

Anticancer Applications

The thiazole ring is a core structure in many anticancer agents. Research on benzothiazole derivatives has revealed their potential in inhibiting cancer cell growth through various mechanisms, including tyrosine kinase inhibition, topoisomerase inhibition, and induction of apoptosis. The structure-activity relationship (SAR) analysis of these derivatives helps in understanding their mechanism of action against different cancer cell lines, providing a foundation for the design of new anticancer drugs (Pathak et al., 2019).

Synthesis of Heterocyclic Compounds

Thiazole derivatives serve as key intermediates in the synthesis of various heterocyclic compounds, which are essential in the development of drugs with diverse therapeutic applications. Studies have focused on the synthesis and transformations of 4-phosphorylated derivatives of 1,3-azoles, demonstrating the versatility of thiazole-containing compounds in organic synthesis (Abdurakhmanova et al., 2018).

Green Chemistry Approaches

The synthesis of thiazolidinone derivatives, including those related to "4-(2-Amino-1,3-thiazol-4-yl)benzamide," emphasizes green chemistry principles, aiming for sustainable and environmentally friendly methods. These efforts are directed towards minimizing waste and utilizing less hazardous reagents in the synthesis of biologically active compounds, reflecting a commitment to reducing the environmental impact of chemical research and development (Santos et al., 2018).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Thiazole derivatives, such as “4-(2-Amino-1,3-thiazol-4-yl)benzamide”, have been found to have diverse biological activities . This suggests potential future directions in the development of new compounds related to this scaffold for various therapeutic applications .

properties

IUPAC Name

4-(2-amino-1,3-thiazol-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c11-9(14)7-3-1-6(2-4-7)8-5-15-10(12)13-8/h1-5H,(H2,11,14)(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAKOGMAEQWLPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Amino-1,3-thiazol-4-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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